4-Methoxyquinoline 1-oxide
Overview
Description
4-Methoxyquinoline 1-oxide is a heterocyclic aromatic compound with the molecular formula C10H9NO2 It is a derivative of quinoline, where a methoxy group is attached to the fourth position of the quinoline ring, and an oxide group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline 1-oxide typically involves the oxidation of 4-methoxyquinoline. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalysts such as metal oxides or peroxides are often employed to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent quinoline compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), acetic acid, and metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Methoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxyquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyquinoline 1-oxide involves its interaction with various molecular targets and pathways. The oxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. It can also interact with enzymes and proteins, potentially inhibiting or modulating their functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxyquinoline: The parent compound without the oxide group.
Quinoline N-oxide: A similar compound with the oxide group attached to the nitrogen atom.
4-Hydroxyquinoline: A derivative with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Methoxyquinoline 1-oxide is unique due to the presence of both the methoxy and oxide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-1-oxidoquinolin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEBUAZCGQYYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C2=CC=CC=C21)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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